![molecular formula C20H29FN2O2 B2700778 1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea CAS No. 1396750-31-4](/img/structure/B2700778.png)
1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea” is a complex organic molecule. It contains a cycloheptyl group, a fluorophenyl group, an oxan group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the fluorine atom on the phenyl group could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the urea group might be involved in hydrogen bonding interactions, while the fluorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and decrease its reactivity. The cycloheptyl ring could influence the compound’s solubility and boiling point .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea and its derivatives are primarily explored for their synthetic and chemical reactivity potential. Studies have demonstrated various reactions involving urea derivatives, indicating their utility in creating complex molecular structures. For instance, urea derivatives have been synthesized from cis- and trans-2-aminomethyl-cyclopentanols and cyclohexanols, showcasing their versatility in forming heterocyclic compounds with potential applications in medicinal chemistry and material science (F. Fülöp, G. Bernáth, & P. Sohár, 1985). Additionally, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas revealed their antiacetylcholinesterase activity, highlighting their potential in developing treatments for neurodegenerative diseases (J. Vidaluc et al., 1995).
Antifungal Activity
Research has also explored the antifungal properties of certain urea derivatives. For example, N(1)- and N(3)-(4-fluorophenyl) ureas have been studied for their fungitoxic action against pathogens like A. niger and F. oxyporum. These studies are crucial for developing new agricultural chemicals that can protect crops from fungal diseases, showcasing another important application of urea derivatives in scientific research (A. Mishra, S. Singh, & A. Wahab, 2000).
Molecular Interactions and Properties
The study of 1,3-bis(4-nitrophenyl)urea's interaction with various anions highlighted its potential in understanding urea-fluoride interactions, leading to insights into proton transfer mechanisms. Such research is fundamental in developing sensors and materials with specific chemical selectivity (M. Boiocchi et al., 2004). Additionally, the examination of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate’s molecular structure and properties, derived from a cyclohexenone derivative, offers insights into the compound's potential in nonlinear optical applications, further broadening the scope of urea derivatives in material science (Y. Sheena Mary et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-cycloheptyl-3-[[4-(4-fluorophenyl)oxan-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c21-17-9-7-16(8-10-17)20(11-13-25-14-12-20)15-22-19(24)23-18-5-3-1-2-4-6-18/h7-10,18H,1-6,11-15H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOASBATWZULCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2700695.png)
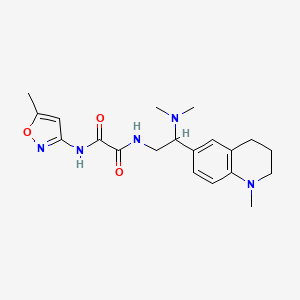
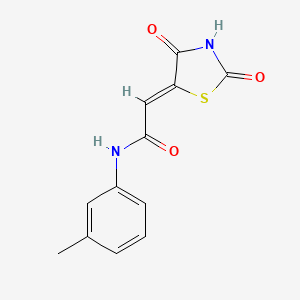
![Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate](/img/structure/B2700700.png)
![1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2700701.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700704.png)
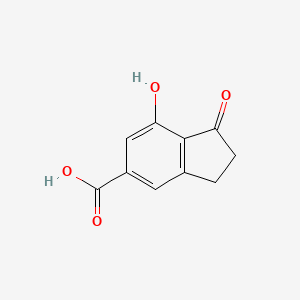
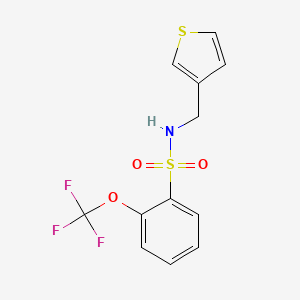
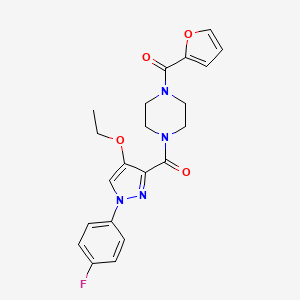
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone](/img/structure/B2700712.png)

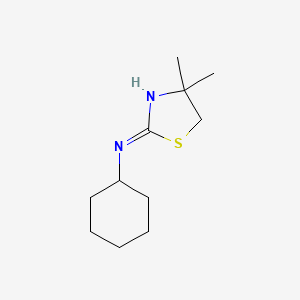
![5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene](/img/structure/B2700718.png)